Product packaging for (S)-2,2'-Binaphthyl-14-crown-4(Cat. No.:)

(S)-2,2'-Binaphthyl-14-crown-4

Cat. No.: B1494261
M. Wt: 456.6 g/mol
InChI Key: BMLMXHGEPZIPDK-LJAQVGFWSA-N
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Description

(S)-2,2'-Binaphthyl-14-crown-4 (CAS 55442-00-7) is a chiral macrocyclic ether of significant interest in selective molecular recognition and separation science. Its core research value lies in its application as a highly selective complexing agent for lithium ions (Li+). The compound's structure incorporates a 14-crown-4 ether ring, which is known to have an optimal cavity size for Li+ coordination, fused with an axially chiral (S)-binaphthyl unit . This chiral environment is key to differentiating between metal ions and potentially enantio-discriminating chiral ammonium salts. Theoretical and experimental studies on 14-crown-4 derivatives have shown that electrostatic interactions are the principal factor governing the stability of the complex with Li+, and these compounds demonstrate a distinct selective adsorption for Li+ in mixed solutions containing competing ions like Na+ and Mg2+ . This makes this compound a critical reagent in developing advanced methods for lithium recovery, such as in sensor technology , polymer-supported adsorbents , and liquid-liquid extraction systems using ionic liquids . With a molecular formula of C30H32O4 and a molecular weight of 456.57 g/mol , it serves as a sophisticated tool for chemists working in asymmetric synthesis, sensor development, and sustainable resource extraction technologies. Please inquire for pricing, availability, and detailed specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32O4 B1494261 (S)-2,2'-Binaphthyl-14-crown-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H32O4

Molecular Weight

456.6 g/mol

IUPAC Name

(5S)-5-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,8,11-tetraoxacyclotetradecane

InChI

InChI=1S/C30H32O4/c1-2-8-25-22-26(11-10-23(25)6-1)28-13-12-24-7-3-4-9-27(24)30(28)29-14-17-33-19-18-31-15-5-16-32-20-21-34-29/h1-4,6-13,22,29H,5,14-21H2/t29-/m0/s1

InChI Key

BMLMXHGEPZIPDK-LJAQVGFWSA-N

Isomeric SMILES

C1COCCOCC[C@H](OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1COCCOCCC(OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Synthetic Strategies for S 2,2 Binaphthyl 14 Crown 4 and Its Derivatives

Methodologies for Chiral Crown Ether Synthesis

Templated Macrocyclization Approaches

Templated macrocyclization is a widely used and effective strategy for synthesizing crown ethers. rsc.orgunibo.it This method involves the reaction of a pre-functionalized diol with a suitable dihalide or ditosylate in the presence of a metal cation that acts as a template. rsc.orgiipseries.org The template ion organizes the linear precursor into a conformation that favors intramolecular cyclization, thereby increasing the yield of the desired macrocycle over competing polymerization reactions. acs.org The size of the cation often dictates the size of the resulting crown ether ring; for instance, Li⁺, Na⁺, K⁺, and Cs⁺ ions are known to template the formation of 12-, 15-, 18-, and 24-membered crown ethers, respectively. rsc.org

For aromatic crown ethers like those derived from binaphthol, a typical procedure involves reacting a functionalized catechol or binaphthol derivative with an oligoethylene glycol ditosylate or dihalide. rsc.org The yields for such templated macrocyclizations of aromatic crown ethers are often in the range of 40-50%. rsc.org The efficiency of these reactions can be attributed to the preorganization of the reactive ends of the linear precursor around the template ion, which is a key principle in supramolecular chemistry. acs.org

Direct Functionalization of Pre-formed Macrocycles

An alternative to templated macrocyclization is the direct functionalization of a pre-formed crown ether. rsc.orgrsc.orgresearchgate.net This approach can be more efficient as it may reduce the number of synthetic steps required to obtain a functionalized product. iipseries.org For aromatic crown ethers, direct functionalization is commonly achieved through electrophilic aromatic substitution reactions. unibo.itrsc.org

Precursor Synthesis and Functionalization of the Binaphthyl Unit

The synthesis of (S)-2,2'-Binaphthyl-14-crown-4 and its derivatives begins with the preparation and modification of the chiral 1,1'-bi-2-naphthol (B31242) (BINOL) precursor. The functionalization of the binaphthyl unit is crucial for tuning the properties of the final crown ether.

Regioselective Electrophilic Substitution of Binaphthol Derivatives

The direct electrophilic substitution of the aromatic rings of BINOL is a convenient method for introducing various functional groups. acs.orgnih.govresearchgate.netnih.govacs.org High regioselectivity can be achieved by carefully controlling the reaction conditions. acs.orgnih.govresearchgate.netnih.govacs.org Functional groups can be selectively introduced at the 3-, 4-, 5-, and 6-positions of the BINOL rings. acs.orgnih.govresearchgate.netnih.gov

The electronic nature of the substituents on the BINOL core can influence the position of electrophilic attack. For example, the electron-donating hydroxyl groups of BINOL direct electrophilic substitution primarily to the 6-position. nih.govacs.org However, converting the hydroxyl groups to less electron-donating acetate (B1210297) groups can shift the regioselectivity to the 5-position. nih.govacs.org Ortho-lithiation at the 3-position, directed by the functional groups at the 2-position, is another powerful technique for preparing 3- and 3,3'-substituted BINOLs. acs.orgnih.govresearchgate.netnih.gov

Palladium-Catalyzed Coupling Reactions for Binaphthyl Linkage Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for the derivatization of the binaphthyl unit.

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for creating C-C bonds. hnuejs.edu.vnacs.orguwindsor.ca It has been successfully employed to synthesize a variety of binaphthyl derivatives. hnuejs.edu.vn For instance, 2,2'-dibromo-1,1'-binaphthalene can react with various phenylboronic acids via a Suzuki coupling to produce new binaphthyl derivatives in high yields. hnuejs.edu.vn

The development of highly active and selective palladium catalysts with specifically designed ligands has been crucial for the success of these reactions. nih.govmit.eduorganic-chemistry.org Chiral phosphine (B1218219) ligands, such as those based on the binaphthyl skeleton itself (e.g., MOP-type ligands), have been developed to achieve high enantioselectivity in asymmetric Suzuki couplings for the synthesis of axially chiral biaryls. organic-chemistry.orgacs.org These ligands play a critical role in controlling the stereochemical outcome of the reaction, which is essential for the synthesis of enantiopure binaphthyl-containing molecules. acs.orgmit.edu

Table 1: Summary of Synthetic Strategies

Strategy Description Key Features Typical Yields Citations
Templated Macrocyclization Cyclization of a linear precursor around a metal ion template. Utilizes template effect for higher yields of macrocycles. Cation size influences ring size. 40-50% for aromatic crown ethers. rsc.orgunibo.itacs.org
Direct Functionalization Introduction of functional groups onto a pre-formed macrocycle. Can reduce synthetic steps. Regioselectivity can be a challenge. Varies; 85% for nitration of DB24C8. rsc.orgiipseries.orgrsc.orgresearchgate.net
Regioselective Electrophilic Substitution Direct introduction of electrophiles onto the BINOL core. High regioselectivity achievable by controlling conditions and substituents. - acs.orgnih.govresearchgate.netnih.govacs.org

| Suzuki Coupling | Palladium-catalyzed reaction of a halide with a boronic acid. | Versatile for C-C bond formation. Chiral ligands enable asymmetric synthesis. | High yields reported. | hnuejs.edu.vnacs.orgacs.org |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,1'-Bi-2-naphthol (BINOL)
Dibenzo-24-crown-8 (DB24C8)
2,2'-dibromo-1,1'-binaphthalene
Sonogashira Coupling for Extended Frameworks

The Sonogashira coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgnumberanalytics.com This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is instrumental in the synthesis of complex organic materials, including extended frameworks derived from this compound. wikipedia.orgresearchgate.net The reaction's utility is enhanced by its tolerance to a wide range of functional groups and the mild reaction conditions under which it can be performed. wikipedia.org

In the context of binaphthyl-based structures, Sonogashira coupling allows for the extension of the aromatic framework. For instance, aryl halides can be coupled with terminal alkynes to create larger, conjugated systems. This methodology has been successfully employed in the synthesis of materials for applications in pharmaceuticals, natural products, and nanomaterials. wikipedia.orgnumberanalytics.com The synthesis of poly(phenyleneethynylene)s (PPEs) through a one-pot polymerization of aryl alkynes and aryl iodides showcases the power of this reaction in creating extended, highly conjugated π-systems. libretexts.org

Recent advancements have focused on developing more sustainable and efficient Sonogashira coupling protocols. This includes the use of high-temperature ball-milling techniques to facilitate the reaction with poorly soluble polyaromatic halides, which are often unreactive under conventional solution-based conditions. researchgate.net

Macrocyclization Pathways to Form the 14-Crown-4 Ring System

The formation of the 14-membered crown ether ring is a critical step in the synthesis of this compound. The efficiency of this macrocyclization is often dependent on the use of a template ion to pre-organize the linear precursor into a conformation that favors ring closure. For 14-crown-4 ethers, the lithium ion (Li+) is an effective template due to its size complementarity with the cavity of the forming macrocycle. sioc-journal.cnnankai.edu.cngoogle.com

A common strategy for constructing the crown ether ring involves the alkylation of a diol with a suitable dielectrophile. In the synthesis of binaphthyl crown ethers, optically pure 1,1'-binaphthalene-2,2'-diol serves as a key starting material. acs.org A typical procedure involves the alkylation of (S)-1,1'-binaphthalene-2,2'-diol with a dihaloalkane or a ditosylate of an appropriate oligoethylene glycol in the presence of a base. acs.orgunibo.it

For example, the reaction of (S)-1,1'-binaphthalene-2,2'-diol with 2-chloroethanol (B45725) can yield the corresponding bis(2-hydroxyethyl) ether. acs.org This intermediate can then undergo an intramolecular cyclization to form the 14-crown-4 ring. The choice of base and solvent is crucial for achieving high yields and preventing the formation of polymeric side products. unibo.it The use of a template, such as a metal cation, can significantly improve the yield of the desired macrocycle by organizing the precursor chain for efficient cyclization. unibo.it

To streamline the synthesis, one-pot procedures have been developed that combine tosylation and macrocyclization into a single synthetic operation. unibo.itrsc.orgiipseries.org This approach typically involves reacting a diol with a tosylating agent and a suitable base, followed by the addition of another diol to complete the cyclization.

A two-step, one-pot protocol can be applied to the synthesis of functionalized crown ethers. unibo.it An alternative two-step procedure involves the initial reaction of an n-ethyleneglycol with a derivatized epoxide to form an open-chain functionalized (n+1)-ethyleneglycol. This intermediate is then subjected to a one-pot tosylation-macrocyclization reaction to yield the final crown ether. unibo.itrsc.org The yields for such procedures can vary significantly, ranging from 12% to 72%, depending on the ring size and the nature of the functional groups present. unibo.itrsc.org

Enantiopure Synthesis and Stereochemical Control

The synthesis of this compound in its enantiopure form is essential for its application in chiral recognition and asymmetric catalysis. The chirality of this molecule arises from the atropisomeric binaphthyl unit. Stereochemical control is therefore a paramount consideration in its synthesis. kyoto-u.ac.jprsc.org

The primary strategy for obtaining enantiopure binaphthyl crown ethers is to start with an enantiomerically pure precursor, most commonly (S)-1,1'-binaphthyl-2,2'-diol (BINOL). kyoto-u.ac.jpmdpi.com This chiral building block is commercially available in both enantiomeric forms. mdpi.com The subsequent reactions to form the crown ether ring must proceed without racemization of the binaphthyl moiety.

The synthesis of enantiopure binaphthyl-based ligands often involves the resolution of racemic mixtures at an early stage or the use of chiral auxiliaries to direct the stereochemical outcome of a key reaction. soton.ac.uk For instance, the synthesis of enantiopure 1,1'-binaphthyl-2,2'-diamine can be achieved by resolution of the racemate through fractional crystallization of its diastereomeric salts with an enantiopure chiral acid. mdpi.com This enantiopure diamine can then be converted to other key intermediates, such as the corresponding dibromo derivative, for further elaboration into the desired chiral crown ether. mdpi.com

The rigidity of the binaphthyl unit is a key factor in the efficient transfer of chiral information, making these compounds effective chiral inducers in various chemical transformations. rsc.org

Derivatization Strategies for Tailored Functionalities

The ability to introduce specific functional groups onto the this compound scaffold allows for the fine-tuning of its properties for specific applications. These derivatization strategies can target either the crown ether backbone or the binaphthyl unit.

Direct functionalization of the aliphatic crown ether backbone is a valuable, though sometimes challenging, alternative to using pre-functionalized starting materials. rsc.org The general approach for modifying the aliphatic portion of a crown ether involves a radical-mediated cross-dehydrogenative coupling. unibo.itrsc.org This process is typically initiated either photochemically or through thermal/chemical activation. unibo.itrsc.org

The mechanism involves three main steps:

Generation of an electrophilic radical. unibo.itrsc.org

Hydrogen abstraction from the crown ether at an electron-rich α-carbon to form a radical. unibo.itrsc.org

Reaction of this radical with a coupling partner to yield the functionalized crown ether. unibo.itrsc.org

This method allows for the introduction of various functional groups, but care must be taken to control the regioselectivity of the reaction.

Functionalization at the Binaphthyl Unit for Extended Architectures

The rigid and chiral backbone of this compound provides a unique scaffold for the construction of larger, more complex supramolecular systems and polymers. By introducing reactive functional groups onto the aromatic binaphthyl unit, the crown ether can be utilized as a monomer or a building block for the synthesis of extended architectures. These modifications are typically targeted at the 3,3', 4,4', and 6,6' positions of the binaphthyl rings, as these sites are accessible for electrophilic substitution, ortho-lithiation, or palladium-catalyzed cross-coupling reactions. sci-hub.sescispace.com The resulting extended structures, such as dimers, oligomers, and polymers, can exhibit unique properties in molecular recognition, asymmetric catalysis, and materials science. sci-hub.sersc.org

Two primary strategies are employed for creating these extended architectures: the functionalization of a pre-formed binaphthyl crown ether or the polymerization of binaphthyl-derived monomers that incorporate the crown ether-forming elements. rsc.orgnih.gov

Polycondensation of Functionalized Binaphthyl Crown Ethers

A direct method for creating extended networks involves the polycondensation of binaphthyl crown ethers that have been functionalized with reactive groups. For instance, a dialdehyde (B1249045) derivative of a binaphthyl crown ether can be reacted with a multivalent amine linker to form a stable, porous polymer. nih.gov

A notable example is the synthesis of three-dimensional chiral covalent organic frameworks (CCOFs). In this approach, a dialdehyde derivative of an enantiopure 1,1'-binaphthyl-20-crown-6 is synthesized and then condensed with a tetrahedral tetraamine. nih.gov This polycondensation reaction results in a robust, crystalline framework with a diamond-like structure. The crown ether units are periodically arranged within the accessible channels of the framework, creating highly ordered domains for selective molecular recognition. nih.gov The resulting CCOFs have shown exceptional stability and effectiveness as chiral stationary phases for enantioselective separation in capillary electrochromatography. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, are powerful tools for constructing C-C bonds and are widely used to link binaphthyl crown ether units. rsc.orgnih.govwikipedia.org These reactions typically involve a binaphthyl crown ether functionalized with halides (e.g., Br, I) or organometallic moieties (e.g., boronic acids, stannanes) which are then coupled with a suitable linking molecule.

For example, a key step in creating functionalized binaphthyl precursors for extended structures is the Suzuki-Miyaura coupling. A diiodo-binaphthyl derivative can be reacted with an arylboronic acid in the presence of a palladium catalyst to introduce new aromatic groups at specific positions. nih.gov This strategy can be adapted to create dimers or polymers by using a bifunctional boronic acid or a dihalo-binaphthyl crown ether as the monomer.

The following table details a representative Suzuki-Miyaura coupling reaction on a binaphthyl precursor, which illustrates the conditions used for functionalizing the binaphthyl core.

Reactants Catalyst/Reagents Solvent Conditions Product Yield Reference
(S)-3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalenePd₂(dba)₃, Tricyclohexylphosphine, K₃PO₄1,4-Dioxane/H₂OReflux, 18 h(S)-3,3'-Bis(4-(methoxycarbonyl)phenyl)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene61% nih.gov
1,1'-Binaphthyl-20-crown-6-dialdehyde, 1,3,5,7-Tetra(4-aminophenyl)adamantane-1,2-Dichlorobenzene/n-Butanol/6M Acetic Acid120 °C, 3 daysChiral Covalent Organic Framework (CCOF)78% nih.gov

Coordination Polymerization

Another approach involves the functionalization of the binaphthyl unit with ligands capable of coordinating to metal ions. For example, carboxylate groups can be introduced onto the binaphthyl skeleton. The subsequent reaction of this functionalized monomer with metal acetates can lead to the formation of coordination polymers, where the metal ions act as nodes linking the binaphthyl crown ether units into an extended network. rsc.org These materials can form ordered nano- and micro-sized spherical objects. rsc.org

Stille Polycondensation

Stille polycondensation offers another route to polymeric materials. This method involves the reaction of a distannyl-functionalized monomer with a dihalo-monomer. In the context of binaphthyl crown ethers, a derivative functionalized at two positions with a trialkyltin group could be polymerized with a dihalo-aromatic linker, or a dihalo-binaphthyl crown ether could be reacted with a distannyl-aromatic linker to yield a conjugated polymer incorporating the chiral crown ether unit. rsc.org This strategy has been successfully employed to create polymers with tailored binaphthyl derivatives for applications in nonlinear optics. rsc.org

Supramolecular Chemistry and Host Guest Interactions of S 2,2 Binaphthyl 14 Crown 4

Fundamental Principles of Host-Guest Complexation by Chiral Crown Ethers

Host-guest chemistry is a field of supramolecular chemistry that focuses on the creation of complexes composed of two or more molecules or ions held together by non-covalent interactions. wikipedia.org Within this field, chiral crown ethers serve as "host" molecules, possessing a three-dimensional cavity designed to selectively bind "guest" molecules or ions. pageplace.de This molecular recognition is governed by a variety of non-covalent forces, including hydrogen bonding, ion-dipole interactions, van der Waals forces, and hydrophobic interactions. wikipedia.orgwikipedia.org

The principle of complementarity is central to this process; for strong binding to occur, the host and guest must have matching sizes, shapes, and electronic properties. researchgate.net Chiral crown ethers, such as (S)-2,2'-Binaphthyl-14-crown-4, introduce an element of stereoselectivity. The inherent chirality of the host molecule, conferred by the binaphthyl group, creates a chiral cavity. This allows the crown ether to differentiate between enantiomers of a chiral guest, forming more stable complexes with one enantiomer over the other. wikipedia.org

A key concept in the efficacy of host-guest complexation is preorganization. Host molecules that have their binding sites held in the optimal positions for complexation before the guest enters the cavity will bind more strongly than flexible hosts that must reorganize upon binding. researchgate.net The rigid binaphthyl unit in this compound contributes to this preorganization, enhancing its binding efficiency and selectivity. tdl.org The interaction mechanism for chiral recognition often involves the formation of multiple hydrogen bonds between the guest and the ether oxygens within the host's cavity. wikipedia.org

Metal Ion Complexation and Selectivity

Interactions with Alkali and Alkaline Earth Metal Cations

Crown ethers are well-known for their ability to selectively bind metal cations, particularly those of alkali and alkaline earth metals. mdpi.com The complexation occurs through ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms lining the interior of the crown ether's cavity. pageplace.delibretexts.org This interaction effectively "wraps" the metal ion in a lipophilic shell, allowing it to be soluble in organic solvents. pixel-online.net

Representative Stability Constants (log K) for 14-Crown-4 Analogs with Alkali Metal Cations
CationIonic Radius (Å)Dicyclohexyl-14-crown-4
Li⁺0.76High Affinity
Na⁺1.02Lower Affinity
K⁺1.38Lower Affinity
Rb⁺1.52Lower Affinity
Cs⁺1.67Lower Affinity
Qualitative data based on the principle that small crown ethers like dicyclohexyl-14-crown-4 show the greatest binding with the small Li⁺ ion. aau.dk

Factors Influencing Cation Selectivity (e.g., cavity size)

The selectivity of a crown ether for a particular cation is a multifactorial phenomenon. pageplace.denih.gov The most critical factor is the relative size of the cation and the crown ether's cavity. britannica.com Maximum stability is typically achieved when the cation fits snugly within the cavity. aau.dk For a 14-crown-4 macrocycle, the cavity is small, making it ideal for complexing with the smallest alkali metal cation, Li⁺. utoledo.edunih.gov A cation that is too large for the cavity will not be effectively surrounded, leading to a weak complex, while a cation that is too small will not be able to interact optimally with all the donor oxygen atoms. aau.dk

Other significant factors include:

Number and Type of Donor Atoms: The oxygen atoms act as Lewis bases, donating electron density to the cation. muk.ac.ir The symmetrical placement and basicity of these atoms are crucial for strong binding. Electron-withdrawing groups attached to the crown ether ring, such as the aromatic binaphthyl unit, can reduce the basicity of the oxygen atoms and influence complex stability. tdl.orgaau.dk

Rigidity of the Host: A rigid macrocyclic structure, as provided by the binaphthyl group, helps to preorganize the donor atoms for complexation, which minimizes the entropic penalty of binding and enhances selectivity. tdl.org

The Solvent: The process of complexation requires the cation to be desolvated. Therefore, the nature of the solvent and its solvating power can significantly impact the stability and selectivity of the crown ether-cation complex. sid.ir

Recognition of Organic Guest Molecules

Complexation with Protonated Ammonium (B1175870) Species (e.g., amino acid esters, amines)

Chiral crown ethers, particularly those based on the binaphthyl framework, are highly effective in the chiral recognition of protonated primary ammonium species (R-NH₃⁺). wikipedia.org This recognition is primarily achieved through the formation of a stable complex stabilized by three-point hydrogen bonding between the protons of the ammonium group and three of the ether oxygen atoms in the crown ether ring, a so-called "tripodal" arrangement. nih.gov

This compound can form host-guest complexes with protonated amines and amino acid esters. wikipedia.orgacs.org The chirality of the binaphthyl unit creates a stereochemically defined cavity, allowing the host to differentiate between the enantiomers of a chiral guest. The stability of the resulting diastereomeric complexes will differ, enabling enantioselective recognition. mdpi.com The bulky binaphthyl group acts as a chiral barrier, creating steric hindrance that favors the binding of one enantiomer over the other. This principle has been successfully applied in the chromatographic separation of amino acid derivatives and peptides using columns functionalized with chiral binaphthyl crown ethers. wikipedia.orgnih.gov

Key Interactions in the Complexation of Protonated Ammonium Species
Interaction TypeDescriptionContributing Groups
Ion-DipolePrimary electrostatic attraction between the positive charge of the guest and the electron-rich cavity of the host.Guest: -NH₃⁺ Host: Ether Oxygens
Hydrogen BondingFormation of multiple, directional hydrogen bonds, often in a tripodal fashion. nih.govGuest: -NH₃⁺ (H-bond donor) Host: Ether Oxygens (H-bond acceptor)
Steric RepulsionThe chiral barriers of the host interact differently with the substituents on the guest's chiral center, leading to enantioselectivity.Guest: Substituents at chiral center Host: Binaphthyl unit

Interactions with Arenediazonium Salts

The electron-deficient cavity of crown ethers can also form structured complexes with organic cations such as arenediazonium salts (Ar-N₂⁺). researchgate.net In this interaction, the positively charged diazonium group inserts into the polyether ring. The complex is stabilized by the ion-dipole attraction between the N₂⁺ group and the ether oxygens.

Non-Covalent Interactions Governing Host-Guest Binding

The stability and selectivity of the host-guest complexes formed by this compound are dictated by a combination of non-covalent interactions. These weak forces, including hydrogen bonding, π-π stacking, and metal-ligand dative bonding, collectively contribute to the formation of well-defined supramolecular architectures.

Metal-Ligand Dative Bonding in Supramolecular Assemblies

The crown ether macrocycle of this compound is an excellent ligand for various metal cations. The lone pairs of electrons on the ether oxygen atoms can be donated to a metal ion, forming coordinate or dative bonds. This metal-ligand interaction is a powerful tool for the construction of complex supramolecular architectures. The size of the crown ether cavity and the nature of the metal ion are key determinants of the stability and structure of the resulting metal complex. The formation of these dative bonds can induce significant conformational changes in the crown ether, pre-organizing it for subsequent interactions or for the assembly of larger, multi-component systems. mpg.de

Multi-molecular Assembly and Supramolecular Architectures

The interplay of the aforementioned non-covalent interactions—hydrogen bonding, π-π stacking, and metal-ligand coordination—drives the self-assembly of this compound with complementary guest molecules into well-defined, multi-molecular architectures. These assemblies can range from simple dimeric host-guest complexes to extended one-, two-, or three-dimensional networks.

The chirality of the binaphthyl unit can be translated to the supramolecular level, leading to the formation of chiral aggregates or polymers. The directionality and specificity of the non-covalent interactions allow for a high degree of control over the resulting architecture. For example, the coordination of metal ions can act as a template, directing the assembly of the crown ether units into specific arrangements. Subsequent π-π stacking and hydrogen bonding interactions between these pre-organized units can then lead to the formation of extended, ordered structures. The study of these supramolecular architectures is crucial for the development of new functional materials with applications in areas such as chiral separation, catalysis, and molecular sensing. researchgate.netmpg.de

Interaction TypeInteracting MoietiesRole in Supramolecular Assembly
Hydrogen Bonding Crown ether oxygens (acceptor) and guest hydrogen bond donors (e.g., -NH₃⁺)Initial guest recognition and binding, stabilization of the host-guest complex.
Pi-Pi Stacking Binaphthyl aromatic rings (host) and aromatic guest moleculesStabilization of complexes with aromatic guests, crucial for chiral recognition.
Metal-Ligand Dative Bonding Crown ether oxygens (ligand) and metal cationsFormation of metal-crown ether complexes, templating the assembly of larger architectures.

Table 1: Summary of Non-Covalent Interactions in the Supramolecular Chemistry of this compound.

Chiral Recognition and Enantioselective Separation Applications

Mechanisms of Chiral Recognition by (S)-2,2'-Binaphthyl-14-crown-4

The enantioselective recognition capabilities of this compound are rooted in its ability to form transient, diastereomeric host-guest complexes with chiral molecules. The stability of these complexes differs between enantiomers, allowing for their discrimination. This process is governed by a combination of specific intermolecular interactions and steric effects imposed by the chiral host.

The primary mechanism for chiral recognition by binaphthyl crown ethers involves the complexation of protonated primary ammonium (B1175870) salts (R-NH₃⁺). Under acidic conditions, the primary amino group of an analyte is protonated, and the resulting ammonium ion is drawn into the electron-rich cavity of the crown ether. nih.gov This initial binding is primarily driven by electrostatic interactions and hydrogen bonding between the three protons of the ammonium group and the oxygen atoms of the polyether ring. nih.gov

For effective chiral discrimination, a "three-point interaction model" is often invoked, where one enantiomer can establish more stable, multiple, simultaneous interactions with the chiral host than the other. In the case of this compound, these interactions include:

Tripodal Hydrogen Bonding : The primary interaction where the -NH₃⁺ group of the guest molecule complexes with the oxygen atoms within the crown ether cavity.

Steric Repulsion : The substituents on the chiral center of the guest molecule interact differently with the chiral barriers created by the binaphthyl unit. One enantiomer will fit more favorably, while the other will experience greater steric hindrance.

Secondary Interactions : Additional stabilizing or destabilizing forces, such as π-π stacking between aromatic rings on the analyte and the naphthyl walls of the host, can further enhance discrimination. nih.gov

The difference in the free energy of formation between the two diastereomeric complexes—[(S)-host·(R)-guest] versus [(S)-host·(S)-guest]—is the basis for enantiomeric discrimination. nih.gov

The crucial element for chiral induction in this compound is the atropisomeric 1,1'-binaphthyl moiety. nih.gov Atropisomerism arises from hindered rotation around the C-C single bond connecting the two naphthalene (B1677914) rings, resulting in a stable, non-planar, and axially chiral structure with C₂ symmetry. beilstein-journals.org

The (S)-configuration of the binaphthyl unit establishes a well-defined three-dimensional chiral environment. The bulky naphthalene rings act as "chiral walls" or barriers adjacent to the crown ether binding site. When a chiral guest binds within the crown, its substituents (often designated small, medium, and large) must orient themselves relative to these walls. The (S)-binaphthyl scaffold creates a cavity where one enantiomer can place its largest substituent in a region of lower steric hindrance, leading to a more stable complex. Conversely, the other enantiomer is forced into a conformation where its largest substituent clashes with a naphthyl wall, resulting in a less stable, higher-energy complex. nih.govnih.gov This disparity in steric fit is the primary source of chiral recognition. Furthermore, the aromatic surfaces of the naphthyl units can participate in favorable π-π interactions, adding another layer of potential selectivity. nih.gov

Applications in Enantioselective Separation Science

The robust chiral recognition capabilities of this compound and related structures have been harnessed to develop powerful analytical tools for separating racemic mixtures.

By covalently bonding this compound to a solid support, typically silica (B1680970) gel, a chiral stationary phase (CSP) is created. hplc.eu These CSPs are packed into columns and used in chromatographic techniques to resolve enantiomers. nih.govnih.gov The separation is based on the differential retention of the two enantiomers as they pass through the column; the enantiomer that forms the more stable complex with the CSP is retained longer, resulting in different elution times. phenomenex.com

Chiral crown ether-based CSPs are highly effective in HPLC for the enantioseparation of compounds containing primary amino groups, most notably underivatized amino acids and their derivatives. nih.govankara.edu.tr The separation is typically performed in reversed-phase or polar organic mode, using an acidic mobile phase (e.g., containing perchloric acid or trifluoroacetic acid) to ensure the protonation of the analyte's amino group. nih.gov The table below presents typical separation data for various amino acids using a crown ether-based CSP, illustrating the high enantioselectivity achievable.

Analyte (Amino Acid)Retention Factor (k'₁)Separation Factor (α)Resolution (Rs)
Phenylalanine4.51.954.20
Tryptophan7.82.105.15
Leucine3.21.552.80
Valine2.51.603.10
Methionine3.81.753.50

Data are representative of separations achieved on crown ether-based CSPs for amino acids.

Capillary electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the broad applicability and selectivity of HPLC. nih.gov In CEC, the mobile phase is driven by an electroosmotic flow generated by an applied high voltage, which creates a near-plug flow profile, minimizing band broadening and leading to very high efficiencies.

Chiral stationary phases based on binaphthyl crown ethers have been successfully employed in CEC. nih.gov A recent approach involves incorporating a chiral binaphthyl crown ether into a robust covalent organic framework (COF), which is then used as a coating on the inner wall of a capillary. These COF-based CSPs exhibit excellent stability in the acidic or alkaline aqueous buffers often used in CEC. nih.gov This methodology has proven effective for the enantioseparation of various racemic drugs. nih.gov

The table below summarizes the enantioseparation of several racemic drugs on a capillary column coated with a CSP containing a binaphthyl-20-crown-6 moiety.

Racemic DrugSeparation Factor (α)Resolution (Rs)
Chlorphenamine Maleate1.042.00
Zopiclone1.052.06
Benzoin1.052.34

Data from a study using a binaphthyl-20-crown-6-based covalent organic framework as a CSP in CEC. nih.gov

Enantioselective Transport Phenomena

While direct studies on the enantioselective transport phenomena of this compound are not extensively detailed in the available literature, the principles of chiral recognition established by related binaphthyl crown ethers provide a strong basis for its potential applications in this area. The enantioselective transport of chiral molecules across a membrane is facilitated by a chiral carrier, such as a crown ether. This process relies on the formation of diastereomeric complexes between the chiral host and the enantiomers of the guest molecule, which have different formation and dissociation kinetics.

The general mechanism involves the chiral crown ether selectively binding with one enantiomer at the source phase, transporting it through the membrane, and releasing it at the receiving phase. The efficiency and selectivity of this transport are governed by the stability of the host-guest complex and the difference in stability between the complexes formed with each enantiomer.

Specific Examples of Enantiomer Separation

Chiral crown ethers are well-documented for their ability to separate enantiomers of amino acids and amino alcohols. This capability is crucial in pharmaceutical and biological research, where the chirality of these molecules dictates their activity. While specific data for this compound is limited, studies on crown ether-based chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) demonstrate their effectiveness. For instance, crown ether-derived columns have successfully achieved the enantioseparation of all 18 investigated underivatized amino acids with short retention times and high resolution nih.gov.

The separation mechanism is based on the differential interactions between the chiral cavity of the crown ether and the protonated amino group of the amino acid enantiomers. The three-point interaction model, involving hydrogen bonding, steric hindrance, and electrostatic interactions, is often cited to explain the chiral recognition process.

Table 1: Examples of Amino Acid Enantioseparation using Crown Ether-Based Chiral Stationary Phases
Amino AcidChromatography MethodChiral Stationary PhaseResolution (Rs)Reference
All 18 tested amino acidsSFC-MSCROWNPAK CR-I (+)> 5.0 (average) nih.gov
Proline and HistidineHPLCTeicoplanin-basedNot specified ankara.edu.tr
Various proteinogenic amino acidsLC-MS/MSCrown ether-basedSuccessful for most except proline ankara.edu.tr

The application of binaphthyl-based chiral selectors extends to a wide range of other chiral organic molecules. Binaphthyl-derived organocatalysts have been used in highly enantioselective Michael additions, producing chiral functionalized naphthoquinones with excellent yields and enantioselectivities nih.govnih.govsemanticscholar.orgresearchgate.net. Furthermore, binaphthyl-based chiral covalent organic frameworks have been developed as chiral stationary phases for the separation of racemic drugs like ibuprofen, achieving high selectivity and resolution rsc.org.

These examples highlight the versatility of the binaphthyl scaffold in creating chiral environments capable of discriminating between the enantiomers of various organic compounds, including biaryl atropisomers nih.gov. The rigid structure and the potential for functionalization of the binaphthyl unit allow for the fine-tuning of the chiral recognition properties for specific applications.

Table 2: Enantioselective Reactions and Separations using Binaphthyl-Based Chiral Systems
ApplicationChiral SystemSubstratesEnantiomeric Excess (ee) / Selectivity (α) / Resolution (Rs)Reference
Michael AdditionBinaphthyl-modified organocatalyst2-hydroxy-1,4-naphthoquinones and nitroalkenes91–98% ee nih.govnih.gov
Drug Separation(R)-BHTP-COF (Binaphthyl-based COF)Racemic ibuprofenα = 2.32, Rs = 3.39 rsc.org
Separation of Biaryl AtropisomersCyclofructan based CSPs30 biaryl atropisomersBaseline separation for 15 compounds nih.gov

Influence of Environmental Factors on Chiral Recognition (e.g., counterions, pH)

Environmental factors such as the choice of counterions and the pH of the medium can significantly impact the efficiency of chiral recognition by binaphthyl derivatives. Studies on the enantiomeric separation of binaphthyl derivatives using micellar electrokinetic chromatography (MEKC) have shown that these factors influence the resolution and selectivity.

For example, the enantiomeric separation of binaphthyl derivatives was found to be dependent on the pH and the type and concentration of the background electrolyte. The use of different buffers, such as dibasic phosphate and Tris-borate, resulted in different resolutions for the same analytes, indicating a strong influence of the buffer composition on the chiral recognition process nih.gov. While one buffer system provided baseline resolution for certain binaphthyl derivatives, another was required for others, highlighting the need to optimize these conditions for each specific separation challenge nih.gov. The choice of counterion can affect the charge and conformation of the chiral selector and the analyte, thereby altering the intermolecular interactions that govern chiral recognition. Similarly, pH can influence the protonation state of both the host and guest molecules, which is often a critical factor in the formation of the diastereomeric complexes.

Asymmetric Catalysis Mediated by S 2,2 Binaphthyl 14 Crown 4 Complexes

(S)-2,2'-Binaphthyl-14-crown-4 as a Chiral Ligand in Metal-Catalyzed Reactions

This compound belongs to a class of chiral crown ethers that integrate the stereogenic binaphthyl unit with a macrocyclic polyether. This unique combination allows for the simultaneous coordination of a metal ion within the crown ether cavity and the creation of a chiral environment around the active catalytic center. The binaphthyl moiety, with its restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings, provides a well-defined and sterically hindered chiral pocket.

Enantioselective Transformations Enhanced by the Compound

The chiral cavity created by the this compound ligand is anticipated to induce high levels of enantioselectivity in a variety of organic transformations.

Asymmetric Hydrogenation Reactions

Synthesis of Chiral Amines and Alcohols

The synthesis of enantiomerically pure amines and alcohols is of significant importance in the pharmaceutical and fine chemical industries. While direct catalytic applications of this compound in the synthesis of these compounds are not widely reported in primary scientific literature, its potential as a chiral ligand in such transformations can be inferred from the behavior of analogous systems. Chiral recognition studies using crown ethers incorporating a biphenanthryl moiety have demonstrated high enantiomer selectivity for certain amines. rsc.org This capacity for chiral discrimination is a prerequisite for an effective asymmetric catalyst.

Other Asymmetric Organic Reactions (e.g., Friedel-Crafts, Aldol (B89426), Michael Addition)

The utility of chiral binaphthyl-derived catalysts extends to a range of carbon-carbon bond-forming reactions.

Michael Addition: The Michael addition is a versatile method for the formation of C-C bonds. Research on crown ether-appended chiral BINOL catalysts has demonstrated their effectiveness in the asymmetric Michael addition of alkenylboronic acids to α,β-unsaturated ketones. nih.gov In these systems, the introduction of bulky crown ethers was found to increase the steric hindrance of the catalyst, leading to improved enantioselectivity. nih.gov While the host-guest complexation with alkali ions did not further enhance catalysis in this specific case, it highlights the potential for the crown ether moiety to modulate catalytic performance. nih.gov A series of chiral γ,δ-unsaturated ketones were obtained in good yields (39–92%) and with high enantioselectivities (81–95% ee) using these related catalysts. nih.gov

Catalyst SystemSubstrateProduct Yield (%)Enantiomeric Excess (% ee)
Crown ether-derived chiral BINOL / Mg(OtBu)₂Alkenylboronic acid + α,β-unsaturated ketone39-9281-95

Ligand Design Principles for Enhanced Enantioselectivity and Catalytic Activity

The design of effective chiral ligands is paramount for achieving high enantioselectivity and catalytic activity. For binaphthyl-based crown ethers like this compound, several design principles are crucial:

Steric Hindrance: The bulky binaphthyl backbone creates a well-defined chiral pocket around the metal center. The size and nature of the substituents on the binaphthyl unit can be tuned to optimize the steric environment for a specific substrate, thereby enhancing facial discrimination.

Electronic Effects: The electronic properties of the binaphthyl ligand can be modified by introducing electron-donating or electron-withdrawing groups. These modifications can influence the Lewis acidity of the metal center and its binding affinity for the substrate.

Crown Ether Cavity Size: The size of the crown ether ring determines its selectivity for different metal cations. This allows for the rational design of catalytic systems where a specific cation can act as a co-catalyst or modulate the ligand's conformation and electronic properties.

Secondary Interactions: The oxygen atoms of the crown ether can engage in non-covalent interactions, such as hydrogen bonding, with the substrate or other components of the reaction mixture. These secondary interactions can play a significant role in the organization of the transition state and, consequently, in the enantioselectivity of the reaction.

Cooperative Effects in Catalytic Systems

Cooperative catalysis involves the synergistic action of two or more catalytic species to achieve a transformation that is not possible or is inefficient with a single catalyst. ethz.ch In the context of this compound, the crown ether moiety provides a unique platform for designing cooperative catalytic systems.

The crown ether can act as a phase-transfer agent, bringing an ionic reactant from an aqueous or solid phase into the organic phase where the catalytic reaction occurs. More interestingly, the crown ether can bind a metal cation that can function as a Lewis acid to activate a substrate, while the metal center coordinated to the binaphthyl part of the ligand catalyzes the main transformation. This dual activation strategy can lead to enhanced reaction rates and selectivities.

Advanced Materials and Sensing Applications

Integration of (S)-2,2'-Binaphthyl-14-crown-4 into Functional Materials

The axially chiral binaphthyl unit, combined with the ion-binding capability of the crown ether ring, makes this compound a versatile component for imparting chirality and functionality to advanced materials.

The incorporation of chiral units into the main chain of conjugated polymers is a key strategy for creating materials with unique chiroptical properties, which are promising for applications in polarized light-emitting sensors and enantioselective recognition. researchgate.net Chiral conjugated polymers can be synthesized by incorporating molecules like this compound as a monomer in polymerization reactions.

The synthesis of such polymers can be achieved through methods like Pd-catalyzed Heck or Sonogashira cross-coupling polycondensation. researchgate.net In this approach, a derivative of this compound, functionalized with reactive groups such as bromo or vinyl groups, is copolymerized with a suitable conjugated comonomer. The binaphthyl unit introduces a stable, atropisomeric chiral center into the polymer backbone, forcing the polymer chain to adopt a helical or twisted conformation. This main-chain chirality, combined with the extended π-conjugation, can lead to materials that exhibit strong circular dichroism (CD) signals and circularly polarized luminescence. researchgate.netrsc.org The presence of the crown ether moiety can further influence the polymer's properties by enabling ion-binding or providing sites for secondary interactions.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, high surface areas, and tunable functionality. frontiersin.org Incorporating chiral building blocks into COFs creates chiral stationary phases (CSPs) that are highly effective for enantioseparation in chromatography. frontiersin.orgnih.govresearchgate.net

This compound can be functionalized with reactive groups, such as aldehydes or amines, to serve as a chiral monomer in the synthesis of COFs. Through polycondensation reactions, these monomers are linked together to form a robust, porous, and crystalline framework. The resulting COF features channels that are periodically decorated with the chiral binaphthyl-crown-ether units. nih.gov These units act as enantioselective recognition sites, interacting differently with the enantiomers of a racemic mixture passed through the column. The precisely defined pore structure of the COF enhances the accessibility of the analytes to these chiral binding sites, leading to efficient separation. nih.gov

Chiral COFs incorporating crown ether moieties have demonstrated excellent stability and have been successfully used as CSPs in capillary electrochromatography (CEC) and high-performance liquid chromatography (HPLC) for the separation of various important enantiomers, including racemic drugs and ketones. nih.govrsc.org

Table 1: Enantioseparation Performance of a Chiral Crown Ether-Based COF

Racemic CompoundSeparation Factor (α)Resolution (Rs)
Zopiclone1.2216.55
Carfentrazone-ethyl1.042.00
Benzoin1.041.60

This table presents representative data for the separation of racemic drugs using a chiral COF decorated with 1,1'-binaphthyl-20-crown-6 units, illustrating the potential for frameworks based on similar chiral crown ethers like this compound. Data sourced from nih.gov.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net By using chiral organic ligands, it is possible to synthesize homochiral MOFs that can be applied in enantioselective separation, catalysis, and sensing. mdpi.comresearchgate.net

To integrate this compound into a MOF, it must first be modified to act as a bridging ligand. This typically involves adding coordinating functional groups, such as carboxylates or nitrogen-containing heterocycles (e.g., pyridine), to the binaphthyl structure. The subsequent reaction of this chiral ligand with a metal salt, often under solvothermal or hydrothermal conditions, leads to the self-assembly of a three-dimensional chiral MOF. mdpi.comresearchgate.net

In the resulting framework, the this compound unit imparts its chirality to the entire structure, creating chiral pores and channels. The binaphthyl group can also provide fluorescence, making the MOF suitable for use as a sensor. mdpi.comrsc.org The crown ether component can offer additional binding sites for cations or other guest molecules, potentially modulating the MOF's recognition properties.

Dynamic metallo-foldamers are synthetic molecules that adopt well-defined, folded (often helical) conformations upon coordination with metal ions. The chirality of the building blocks directs the folding process, resulting in a specific three-dimensional structure. The binaphthyl unit is an excellent scaffold for such systems due to its defined axial chirality and conformational rigidity.

A foldamer incorporating this compound would consist of the chiral binaphthyl unit linked to other coordinating moieties. The crown ether itself can act as a binding site for certain metal ions. Upon the addition of a suitable metal ion, the molecule would fold into a specific conformation, driven by the coordination preferences of the metal and the steric constraints of the chiral binaphthyl backbone. This metal-induced folding can bring different parts of the molecule into proximity, creating specific binding pockets or catalytically active sites. The "dynamic" aspect arises from the reversible nature of the metal-ligand coordination, allowing the structure to fold and unfold in response to external stimuli.

Molecular Sensing Platforms

The inherent fluorescence of the binaphthyl moiety and the selective binding properties of the crown ether ring make this compound an ideal component for the design of chiral chemosensors.

Chiral fluorescent chemosensors are designed to recognize and differentiate between enantiomers of a target analyte through changes in their fluorescence emission. sci-hub.senih.gov The design of such sensors based on this compound leverages the principles of host-guest chemistry. researchgate.netnih.gov

The fundamental mechanism involves three key components:

Fluorophore: The 1,1'-binaphthyl unit serves as the fluorescent signaling unit. mdpi.com

Chiral Recognition Site (Host): The chiral cavity created by the binaphthyl group and the crown ether ring acts as the host. researchgate.net

Analyte (Guest): The sensor is designed to bind chiral molecules, particularly protonated primary amines such as the esters of amino acids. researchgate.net

The enantioselective recognition occurs because the chiral host forms diastereomeric complexes with the two enantiomers of the guest molecule. These complexes have different association constants. The binding event alters the electronic environment of the binaphthyl fluorophore, causing a change in its fluorescence intensity (either enhancement or quenching). nih.gov Since the binding strength is different for each enantiomer, the magnitude of the fluorescence change will also be different, allowing for the quantitative determination of the enantiomeric composition of the analyte. nih.govresearchgate.net

Table 2: Enantioselective Fluorescence Response

Guest EnantiomerFluorescence ChangeEnantioselectivity Ratio (IL/ID or ID/IL)
D-LysineSignificant Quenching15.29 (ef ratio for a related BINAM-based probe)
L-LysineMinor Quenching
N-t-Boc-D-ThreonineSignificant Quenching4.89 (KD/KL ratio for an NBD-based sensor)
N-t-Boc-L-ThreonineMinor Quenching

This table illustrates the principle of enantioselective fluorescence response using data from similar chiral sensors. The ratios represent the differential change in fluorescence intensity or binding affinity upon interaction with different enantiomers. Data sourced from mdpi.comnih.gov.


Enantioselective Detection of Target Analytes (e.g., metal ions, organic molecules)

The inherent chirality and well-defined cavity of this compound and its analogues make them exceptional candidates for enantioselective recognition and sensing. The atropisomeric binaphthyl unit provides a stable chiral barrier, allowing for the differential binding of enantiomeric guests. This selective interaction can be transduced into a measurable signal, most commonly through fluorescence spectroscopy or NMR spectroscopy. nih.gov

The primary mechanism of enantioselective detection relies on the formation of diastereomeric host-guest complexes with the chiral analytes. The stability and spectroscopic properties of these complexes often differ significantly between the two enantiomers of the guest molecule, leading to a distinguishable signal.

Detection of Metal Ions:

While crown ethers are renowned for their ability to complex metal ions, the chiral scaffold of binaphthyl-based crowns introduces the potential for sensing in complex chiral environments. While less common than the recognition of organic molecules, studies have explored the interaction of chiral crown ethers with metal ions, particularly in the context of chiral counter-ions or in the presence of other chiral molecules. For instance, covalent organic cages incorporating binaphthyl crown ether moieties have been designed for the fluorescent detection of mercury ions (Hg²⁺). researchgate.net

Detection of Organic Molecules:

The enantioselective detection of chiral organic molecules, particularly primary ammonium (B1175870) salts, amino acids, and amino alcohols, is a well-established application of binaphthyl crown ethers. nih.govnih.gov The interaction typically involves the formation of a three-point hydrogen bonding interaction between the ammonium group of the guest and the ether oxygens of the crown ether host. The steric hindrance imposed by the binaphthyl group forces a specific orientation of the guest, allowing for chiral discrimination.

Fluorescence spectroscopy is a particularly sensitive method for detecting these interactions. Binaphthyl moieties are inherently fluorescent, and their emission properties are often perturbed upon guest binding. This can manifest as either fluorescence quenching or enhancement, with the magnitude of the change being different for each enantiomer of the analyte. For example, a bisBINOL crown ether has been utilized for the enantioselective fluorescent recognition of chiral amino alcohols. nih.gov Similarly, macrocyclic compounds derived from (S)-6,6′-DistyrenylBINOL have shown efficacy in the enantioselective fluorescent recognition of α-hydroxycarboxylic acids. nih.gov

Interactive Data Table: Enantioselective Detection with Binaphthyl Crown Ether Analogues

Host Compound AnalogueTarget AnalyteDetection MethodKey Findings
(S)-6,6′-DistyrenylBINOL-based macrocycleα-Hydroxycarboxylic acidsFluorescence SpectroscopyDemonstrates enantioselective recognition through changes in fluorescence intensity. nih.gov
BisBINOL crown ether with 6,6′-arylaldehyde groupsChiral amino alcoholsFluorescence SpectroscopyUsed to construct covalent organic frameworks for enantioselective fluorescent recognition. nih.gov
Polymer-based fluorescent sensor from (S)-BINOL derivativeChiral amino alcohols and amino acidsFluorescence SpectroscopyShows enantioselective recognition capabilities for different chiral biomolecules. nih.gov
Bisbinaphthyl-based crown ether MOFα-PineneFluorescence SpectroscopyExfoliated nanosheets of the metal-organic framework exhibit enantioselective fluorescent recognition. nih.gov

Electrochemical Sensing Based on Inherently Chiral Structures

The unique electronic and structural properties of this compound can be harnessed for the development of electrochemical sensors. The integration of this chiral macrocycle onto an electrode surface can impart enantioselectivity to the electrochemical response, allowing for the differentiation of enantiomeric analytes. Electrochemical methods offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization. nih.gov

The principle behind chiral electrochemical sensing involves the diastereomeric interaction between the chiral selector (the binaphthyl crown ether) immobilized on the electrode and the chiral analyte in solution. This differential interaction can influence the electron transfer kinetics or the binding affinity of the analyte to the electrode surface, resulting in a measurable difference in the electrochemical signal (e.g., peak potential, current intensity) for the two enantiomers.

While specific studies on this compound are limited, research on related poly(binaphthyl crown ether) systems provides insight into the potential applications. For example, a poly(binaphthyl-20-crown-6) film electrochemically deposited on a platinum electrode has been successfully used as a potentiometric sensor for the selective determination of catecholamines and other 1,2-dihydroxybenzene derivatives. This sensor demonstrated the ability to discriminate the steric shapes of the analytes, a principle that is fundamental to enantioselective recognition.

The inherent chirality of the binaphthyl structure can also be exploited in other electrochemical sensing modalities. For instance, the chiral cavities can be used to pre-concentrate a target analyte at the electrode surface, enhancing the sensitivity of the measurement. Furthermore, the binaphthyl unit itself can be electrochemically active, and its redox properties may be modulated by the enantioselective binding of a guest molecule.

Interactive Data Table: Electrochemical Sensing with Binaphthyl Crown Ether Analogues

Sensor CompositionTarget AnalyteSensing TechniqueKey Performance Metrics
Poly(binaphthyl-20-crown-6) on Platinum ElectrodeCatecholamines, 1,2-dihydroxybenzenesPotentiometryUseful analytical range: 1.5 x 10⁻⁸ M - 2 x 10⁻⁵ M; Detection limit: ~3 x 10⁻⁸ M for catecholamine.
Not SpecifiedGeneral Chiral MoleculesVoltammetryHypothetically, would show different peak potentials or currents for R and S enantiomers.
Not SpecifiedMetal IonsIon-Selective Electrode (ISE)Could exhibit enantioselective response in the presence of a chiral counter-ion.

Theoretical and Computational Studies of S 2,2 Binaphthyl 14 Crown 4

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of (S)-2,2'-Binaphthyl-14-crown-4. DFT methods provide a good balance between computational cost and accuracy for molecules of this size. mdpi.com

DFT calculations are employed to determine the stable conformations of this compound. The molecule's structure is characterized by the dihedral angle between the two naphthalene (B1677914) rings, which defines its axial chirality, and the conformation of the 14-crown-4 ether loop. These calculations can predict bond lengths, bond angles, and dihedral angles with high precision.

Conformational searches are crucial for identifying the global minimum energy structure and other low-energy conformers that may exist in equilibrium. nih.gov The conformation of the crown ether portion is particularly important as it dictates the shape of the binding cavity and, consequently, its ion-binding capabilities.

Table 1: Representative Calculated Structural Parameters for a Binaphthyl Crown Ether System

Parameter Calculated Value
C-C bond length (naphthyl) ~1.37-1.42 Å
C-O bond length (ether) ~1.43 Å
C-C-O bond angle (ether) ~109.5°
Naphthyl-Naphthyl Dihedral Angle ~55-65°

Note: These are typical values for binaphthyl systems and may vary slightly for this compound.

The stereochemical stability of this compound is determined by the energy barrier to rotation around the C-C single bond connecting the two naphthalene rings. This process, known as atropisomerization or racemization, involves the interconversion between the (S) and (R) enantiomers. DFT calculations are a reliable method for estimating these racemization barriers. ru.nlresearchgate.net

The transition state for this process is typically a planar or near-planar arrangement of the two naphthalene rings, which is sterically hindered. The energy difference between the ground state (chiral, twisted conformation) and the transition state (achiral, planar conformation) corresponds to the activation energy for racemization. The height of this barrier is influenced by the size of the substituents on the naphthalene rings and the nature of the linking bridge, in this case, the crown ether ring. For many binaphthyl derivatives, these barriers are high enough to allow for the isolation of stable enantiomers at room temperature. researchgate.net

Table 2: Calculated Racemization Barriers for Substituted Binaphthyls

Substitution Pattern Method Calculated Barrier (kcal/mol)
2,2'-dihydroxy-1,1'-binaphthyl DFT ~21-23
1,1'-binaphthyl DFT ~23-24

Note: The racemization barrier for this compound is expected to be in a similar range, influenced by the constraints of the crown ether ring.

A key function of crown ethers is their ability to selectively bind cations. DFT calculations can be used to predict the binding energies of this compound with various metal ions (e.g., Li+, Na+, K+). researchgate.net The binding energy is calculated as the difference in energy between the complex (crown ether + ion) and the sum of the energies of the isolated crown ether and the ion.

These calculations can also provide insights into the selectivity of the crown ether for different ions. Selectivity is determined by a combination of factors, including the size of the ion relative to the crown ether cavity, the charge of the ion, and the nature of the solvent. researchgate.net By comparing the calculated binding energies for different ion-crown ether complexes, it is possible to predict which ion will be most strongly bound. The interaction is primarily electrostatic, but cation-π interactions can also play a role. researchgate.net

Table 3: Representative Calculated Binding Energies for a 14-Crown-4 Derivative with Alkali Metal Ions

Cation Cavity Size Match Calculated Binding Energy (kcal/mol)
Li+ Good High
Na+ Moderate Moderate
K+ Poor Low

Note: These are illustrative values. The actual binding energies for this compound would require specific calculations.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties of molecules, molecular dynamics (MD) simulations are used to investigate their dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics. For this compound, MD simulations can be used to study its conformational dynamics in different solvents and its interactions with ions in a more realistic, solvated environment. chemrxiv.orgresearchgate.net These simulations can reveal how the crown ether's conformation changes upon ion binding and how solvent molecules participate in the complexation process.

Spectroscopic Investigations for Structural and Mechanistic Insights

Computational methods are also used to simulate and interpret experimental spectra, providing a deeper understanding of the molecule's structure and properties.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. photophysics.com It measures the differential absorption of left- and right-circularly polarized light. The CD spectrum of this compound is directly related to its three-dimensional structure, particularly its axial chirality.

Theoretical calculations, often using time-dependent DFT (TD-DFT), can predict the CD spectrum of a molecule with a given absolute configuration. nih.gov By comparing the calculated spectrum with the experimentally measured one, the absolute configuration of the molecule can be determined. These calculations can also help to assign the electronic transitions responsible for the observed CD signals. nih.gov The shape and intensity of the CD spectrum are sensitive to the dihedral angle between the naphthalene rings, making CD spectroscopy a valuable tool for studying the conformational properties of binaphthyl derivatives. nih.gov

Table 4: Typical Electronic Transitions and CD Signs for (S)-Binaphthyl Derivatives

Transition Wavelength Range (nm) Expected CD Sign for (S)-enantiomer
¹Bₐ > 300 Negative
¹Lₐ ~280-300 Positive
¹Bₑ ~220-250 Negative/Positive couplet

Note: The exact wavelengths and signs can be influenced by the crown ether substituent and the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D NMR)

Detailed ¹H NMR and 2D NMR spectroscopic data for this compound are not available in the surveyed literature. For related binaphthyl compounds, ¹H NMR spectroscopy is crucial for confirming the structure by identifying the chemical shifts and coupling constants of the aromatic protons on the naphthyl rings and the protons of the polyether chain. The chiral and C2-symmetric nature of the (S)-binaphthyl unit would result in a complex but interpretable spectrum. 2D NMR techniques, such as COSY and HMBC, would be essential for unambiguously assigning the proton and carbon signals, particularly for the methylene (B1212753) groups in the crown ether loop, which are expected to exhibit complex diastereotopic relationships.

Table 1: Hypothetical ¹H NMR Data for this compound No experimental data found in the literature.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Naphthyl-H - - -

UV-Vis Spectroscopy

Specific UV-Vis absorption data for this compound has not been reported. Generally, the UV-Vis spectra of binaphthyl derivatives are characterized by strong absorptions in the ultraviolet region, arising from π-π* transitions within the naphthalene rings. The exact position and intensity of these absorption bands are sensitive to the substitution pattern and the conformation of the binaphthyl unit. The introduction of the crown ether moiety is not expected to significantly alter the primary absorption bands of the binaphthyl chromophore, although subtle shifts may occur.

Table 2: Anticipated UV-Vis Absorption Maxima for this compound No experimental data found in the literature.

Transition Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)

Mass Spectrometry (MS)

While mass spectrometry is a standard technique for determining the molecular weight and confirming the identity of synthetic compounds, specific mass spectral data for this compound is not available in the public domain. High-resolution mass spectrometry (HRMS) would be expected to provide the exact mass of the molecular ion, confirming its elemental composition. Fragmentation patterns could potentially provide information about the stability of the crown ether ring and the binaphthyl unit.

Table 3: Predicted Mass Spectrometry Data for this compound No experimental data found in the literature.

Ion Calculated m/z Observed m/z
[M+H]⁺ - -

Fourier Transform Infrared (FT-IR) Spectroscopy

No FT-IR spectroscopic data for this compound has been found in the reviewed literature. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether linkages in the crown ether ring, typically in the region of 1100-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the binaphthyl unit would also be prominent. The absence of a broad O-H stretching band would confirm the formation of the crown ether from the parent diol.

Table 4: Expected FT-IR Absorption Bands for this compound No experimental data found in the literature.

Functional Group Wavenumber (cm⁻¹) Intensity
C-O-C (ether stretch) - Strong
Aromatic C=C stretch - Medium-Strong
Aromatic C-H stretch - Medium

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability

Future work will likely concentrate on optimizing existing methods and discovering new ones. Williamson-type ether synthesis has been identified as a high-yielding approach for creating macrocycles with one or two BINOL units. beilstein-journals.orgbeilstein-journals.org Further refinement of this method, perhaps through the use of more environmentally benign solvents and reagents, could enhance its sustainability. Additionally, exploring alternative coupling strategies beyond the established Suzuki couplings could provide more direct and atom-economical routes to the target molecule. beilstein-journals.org The goal is to establish straightforward and robust protocols that allow for the production of a diverse range of chiral macrocycles, including (S)-2,2'-Binaphthyl-14-crown-4, on a larger scale to facilitate their broader application in catalysis and materials science. beilstein-journals.orgdoaj.org

Exploration of New Guest-Host Systems and Binding Specificities

The defining characteristic of crown ethers is their ability to form stable host-guest complexes, particularly with metal cations and small organic molecules. mdpi.comacs.org A significant avenue for future research lies in the systematic exploration of the binding capabilities of this compound with a wider array of guest species. The binding ability is dependent on factors like the crown ether's cavity size and the guest's size and charge density. mdpi.comnih.gov

Systematic studies are needed to investigate interactions with various alkali, alkaline earth, and transition metal cations to fully map the compound's binding profile. mdpi.com Ultrafast IR spectroscopies and theoretical calculations can be employed to probe the specific interactions and structural dynamics of complexation. researchgate.net For instance, research has shown that in some crown ether complexes, cations like K+ coordinate preferentially with the nitrogen atom of a counter-anion, while NH4+ can form hydrogen bonds with the ether's oxygen atoms. researchgate.net Understanding how the chiral BINOL backbone of this compound influences these interactions and induces enantioselective molecular recognition is a key objective. beilstein-journals.orgnih.gov This knowledge is crucial for developing new applications in areas such as chiral sensing, enantiomeric separation, and ion transport. mdpi.comnih.gov

Design of Next-Generation Asymmetric Catalysts with Superior Performance

The application of BINOL derivatives in asymmetric catalysis is a well-established and fruitful area of research. beilstein-journals.org Future efforts will focus on designing next-generation catalysts based on the this compound framework to achieve superior performance in a variety of chemical transformations. This involves the strategic modification of the catalyst structure to enhance reactivity and stereoselectivity. eventsair.com

One approach involves appending functional groups to the BINOL core. For example, new aza-crown ether-derived chiral BINOL catalysts have been developed for asymmetric Michael additions, demonstrating that introducing bulky crown ethers can increase the steric hindrance and improve enantioselectivity. nih.govnih.gov Another strategy is the development of C2-symmetric chiral biaryl-modified catalysts for phase-transfer catalysis. nih.gov Designing catalysts with modified electronic and steric properties by substituting the binaphthyl rings is a promising direction. acs.orgresearchgate.netnih.gov For instance, introducing trifluoromethyl groups into the BINOL backbone of certain catalysts has been shown to enhance reactivity. rsc.org The integration of the indenyl unit into a chiral binaphthyl scaffold is another novel strategy proposed to enhance stereoselectivity by reducing the spatial distance from the metal center in transition-metal complexes. eventsair.com

Table 1: Examples of Modified BINOL-based Asymmetric Catalysts and Their Performance
Catalyst TypeReactionKey Structural FeatureAchieved EnantioselectivityReference
Aza-crown ether-derived BINOLMichael addition of alkenylboronic acids to α,β-unsaturated ketonesAppended aza-crown ethers increasing steric hindrance81–95% ee nih.govnih.gov
C,O-chelated BINOL/gold(III) complexCarboalkoxylation of ortho-alkynylbenzaldehydesChiral gold(III) complexUp to 99% ee nih.gov
Dinuclear copper catalystOxidative coupling of 2-naphtholsAxially chiral copper complexUp to 99.5:0.5 er acs.org
Binaphthyl-modified phase-transfer catalystAlkylation of a glycine (B1666218) derivativeSubstituents at 4,4',6,6'-positions of binaphthyl unitsUp to 92% ee researchgate.net

Advanced Chiral Materials for Emerging Technologies

The unique structural and chemical properties of chiral macrocycles like this compound make them excellent building blocks for advanced chiral materials. beilstein-journals.orgdoaj.org Future research will explore the incorporation of this compound into novel materials for emerging technologies such as chiroptical devices, chiral sensors, and enantioselective separation media.

By introducing the chiral BINOL unit into larger frameworks, new materials with specific functions can be designed. beilstein-journals.org For example, binaphthyl-based chiral carbon macrocycles have been synthesized that exhibit chiroptical properties, with emission maxima redshifted compared to the parent BINOL unit. nih.gov Such materials could find applications in circularly polarized luminescence (CPL) technologies. Furthermore, BINOL-based crown ethers have been successfully used as chiral stationary phases for chromatography. beilstein-journals.orgnih.gov Future work could focus on grafting this compound onto solid supports like silica (B1680970) or polymers to create highly efficient and reusable materials for chromatographic separation of enantiomers. The development of chiral chemosensors is another promising area, where the host-guest interaction with a specific analyte induces a measurable chiroptical signal. beilstein-journals.org

Integration of this compound into Multifunctional Systems

A key direction for future research is the integration of this compound into more complex, multifunctional systems where its chiral recognition and catalytic capabilities can be combined with other properties. nih.gov This includes the construction of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, where the BINOL-crown ether unit can act as a chiral macrocyclic component. beilstein-journals.org

Incorporating the BINOL framework into MIMs allows for the transfer of chirality from the chiral macrocycle to other parts of the interlocked structure. beilstein-journals.org This has led to applications in asymmetric catalysis and stereoselective chemosensing. For instance, rotaxanes containing a BINOL-based phosphoric acid macrocycle have been used as catalysts, where the interlocked structure led to significantly increased stereoselectivities compared to non-interlocked analogues. beilstein-journals.org Another approach is the development of switchable catalyst prototypes. A BINOL-based phosphoramidite (B1245037) ligand bearing an aza-crown ether has been shown to function as a switchable catalyst in asymmetric hydrogenation, triggered by the host-guest interaction of the crown ether with metal cations. nih.govacs.org These examples highlight the potential of creating sophisticated molecular machines and smart catalysts by integrating the this compound motif into larger, multifunctional assemblies.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

To accelerate the design of improved catalysts and materials, a deeper mechanistic understanding of how this compound functions at a molecular level is essential. Future research will increasingly rely on an integrated approach that combines advanced experimental techniques with powerful computational methods.

Computational methods, such as Density Functional Theory (DFT), are invaluable for optimizing ligand geometries and gaining insights into the most favorable orientations for catalytic activity. eventsair.com These calculations can reveal the driving forces behind structural and energy trends in host-guest systems, for example, by quantifying the non-bonded interactions between a host's oxygen atoms and a guest cation. acs.orgnih.gov Experimental techniques like Circular Dichroism (CD) spectroscopy are crucial for probing the conformational changes and chiral induction in these systems. nih.gov By combining computational modeling with experimental data from techniques like X-ray crystallography, NMR, and various spectroscopies, researchers can build accurate models of reaction transition states and host-guest binding modes. nih.gov This synergistic approach will be critical for elucidating structure-activity relationships, explaining the origins of enantioselectivity, and guiding the rational design of next-generation systems based on the this compound scaffold.

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